molecular formula C17H17BrN2O4 B11557344 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11557344
M. Wt: 393.2 g/mol
InChI Key: RUFBECZTFVROTK-VXLYETTFSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromo and methoxy substituent on a phenoxy ring, as well as a methoxyphenylmethylidene group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methoxyphenol and 3-methoxybenzaldehyde as the primary starting materials.

    Formation of Intermediate: The first step involves the reaction of 2-bromo-4-methoxyphenol with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form 2-(2-bromo-4-methoxyphenoxy)acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 3-methoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The hydrazide moiety can be reduced to form hydrazines.

    Substitution: The bromo substituent can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromo group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromo, methoxy, and hydrazide functionalities, which confer distinct chemical reactivity and potential biological activity compared to its similar compounds.

Properties

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O4/c1-22-13-5-3-4-12(8-13)10-19-20-17(21)11-24-16-7-6-14(23-2)9-15(16)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

RUFBECZTFVROTK-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC)Br

Origin of Product

United States

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